

overcoming oxidative degradation Ixazomib storage

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Compound Focus: Ixazomib Impurity 1

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Ixazomib Stability Profile & Storage Conditions

Ixazomib's stability is influenced by its formulation and exposure to environmental factors. The following table summarizes the key stability findings from forced degradation studies and the official product specifications.

Factor	Condition	Stability Outcome / Recommended Storage	Key Findings / Quantitative Data
Formulation	Solid Substance (ixazomib citrate)	Relatively resistant to heat (70°C), heat/humidity (70°C/75% RH), and UV irradiation for 24 hours [1].	Stable under stress conditions for a limited duration [1].
Formulation	Solution (Drug in solution)	Decomposition accelerated at higher pH; sensitive to oxidants and light [1].	Relatively stable in neutral and acidic environments [1].
Oxidative Stress	Exposure to oxidants	Sensitive; oxidative deboronation is a principal degradation pathway [1].	Identified as a major route of degradation [1].

Factor	Condition	Stability Outcome / Recommended Storage	Key Findings / Quantitative Data
Light	UV irradiation	Sensitive in solution [1].	Degradation follows first-order kinetics under UV stress [1].
Long-term Storage	Unopened capsule	Store in a refrigerator (2°C - 8°C) [2].	Do not freeze. Keep the blister pack in the outer carton to protect from light [2].
In-use Storage	Opened capsule (after first opening)	The product can be stored at temperatures up to 30°C for a period of up to 3 months [2].	Keep the blister pack in the outer carton [2].

Experimental Protocols for Stability Assessment

For researchers needing to verify the stability of Ixazomib in their experiments, the following validated method can be employed.

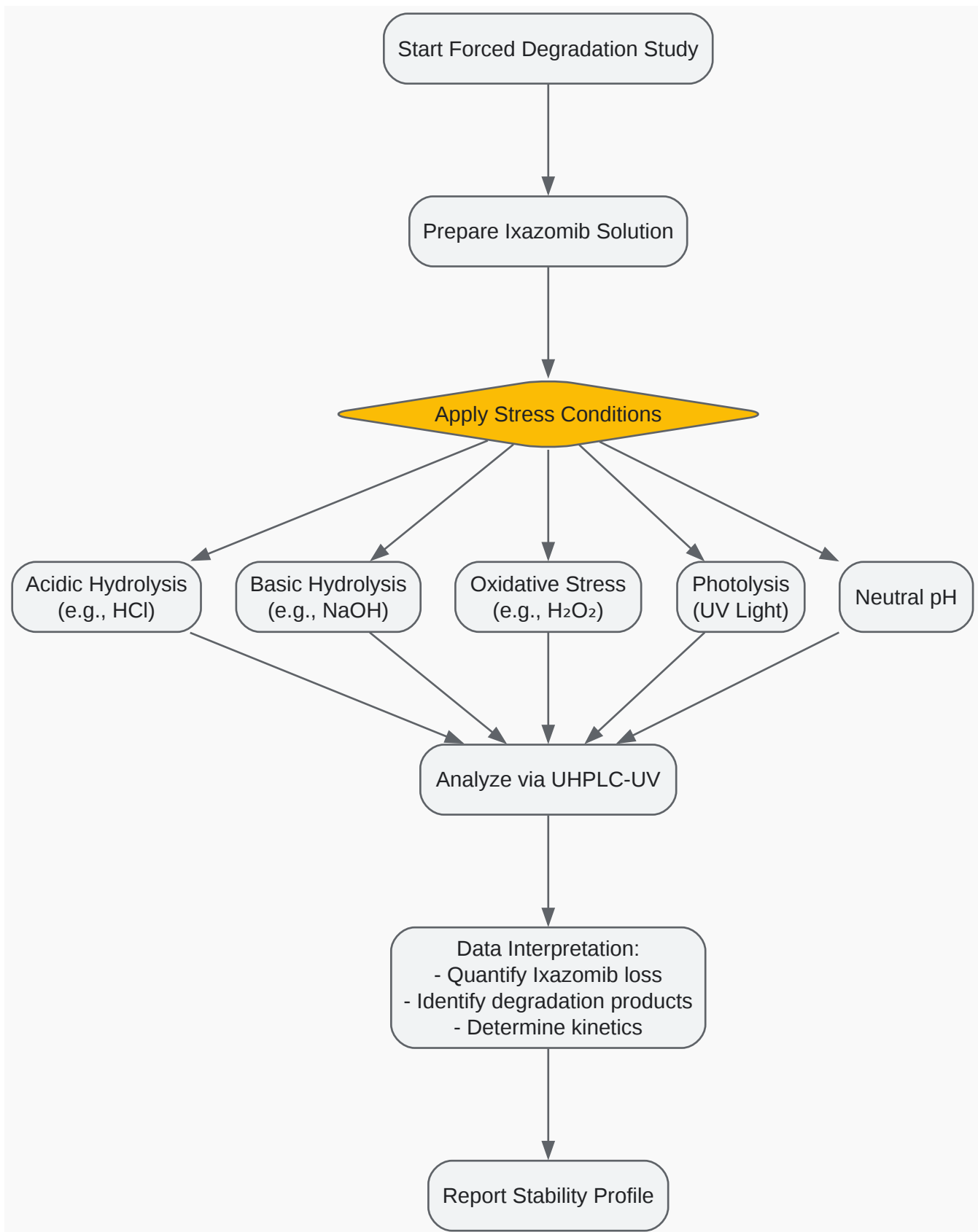
Forced Degradation Study and UHPLC-UV Analysis

This protocol is adapted from a published forced degradation study, which can be used to assess the inherent stability of Ixazomib and identify its main degradation products [1].

- **Objective:** To study the stability of Ixazomib under various stress conditions (hydrolysis, oxidation, photolysis) and quantify the drug along with its degradation products.
- **Methodology:** A validated UHPLC-UV method.
- **Chromatographic Conditions:**
 - **Column:** Not specified in search results, but the method is MS-compatible.
 - **Mobile Phase:** A gradient elution program is used.
 - **Detection:** UV detection.
 - **Validation:** The method was validated for the simultaneous assay of Ixazomib and its degradation products over specific concentration ranges: 2.50-100.00 µg/mL (Ixazomib); 0.75-60.00 µg/mL (Impurity A and B); and 1.25-60.00 µg/mL (Impurity C) [1].

- **Sample Preparation:**
 - Expose Ixazomib solution to different stress conditions.
 - **Acidic/Basic Hydrolysis:** Use hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
 - **Oxidative Degradation:** Use hydrogen peroxide (H₂O₂) solution.
 - **Photodegradation:** Expose the solid drug and solution to UV light.
 - After the stress period, neutralize or dilute the samples as needed and analyze by UHPLC-UV.
- **Data Analysis:**
 - Identify the principal degradation products (e.g., via HRMS).
 - Monitor the decrease in Ixazomib peak area and the appearance of impurity peaks.
 - The study found that degradation follows first-order kinetics under neutral, acidic, alkaline, and UV stress [1].

This workflow outlines the key steps for conducting a forced degradation study to assess Ixazomib stability, from sample preparation and stress conditions to analysis and data interpretation.



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Key Troubleshooting & FAQs

- **Q: What are the main degradation products of Ixazomib?**
 - **A:** The principal degradation pathways are **oxidative deboronation** and **hydrolysis of the amide bond** [1]. The chemical standards for the main degradation products were prepared in the referenced study and are labeled as Impurity A, B, and C.
- **Q: My Ixazomib solution has been left at room temperature for a week. Is it still usable?**
 - **A:** It is likely significantly degraded. Ixazomib in solution is not highly stable, and its decomposition is influenced by pH, oxidants, and light [1]. For research integrity, it is recommended to prepare a fresh solution. The stability of a solution stored under specific conditions can be confirmed using the UHPLC-UV method described above.
- **Q: How should I handle Ixazomib capsules for *in vivo* studies?**
 - **A:** Follow the manufacturer's storage guidance. Store unopened capsules refrigerated (2°C-8°C). Once the blister pack is opened, the capsules can be stored at temperatures up to 30°C for up to 3 months. The capsule should be swallowed whole and not crushed, chewed, or opened [2].
- **Q: Why is peripheral neuropathy lower with Ixazomib compared to Bortezomib?**
 - **A:** This is attributed to Ixazomib's more favorable pharmacokinetic profile, including a **shorter proteasome dissociation half-life ($t_{1/2}$ ~18 min for Ixazomib's active form vs. ~110 min for Bortezomib)** and reduced drug exposure to peripheral nerves [3] [4].

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